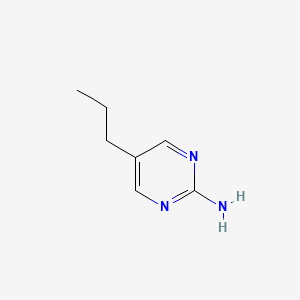

5-Propyl-2-pyrimidinamine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine derivatives represent a cornerstone in the field of chemical and medicinal research. gsconlinepress.comontosight.ai These six-membered aromatic rings, containing two nitrogen atoms at positions 1 and 3, are fundamental components of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. ontosight.aiignited.in This inherent biological relevance has spurred extensive investigation into synthetic pyrimidine analogues.

The versatility of the pyrimidine scaffold allows for a vast array of chemical modifications, leading to a diverse range of compounds with a wide spectrum of biological activities. researchgate.netjrasb.com Researchers have successfully developed pyrimidine derivatives that exhibit antimicrobial, anticancer, antiviral, anti-inflammatory, and cardiovascular properties. ontosight.aiignited.injrasb.com The ability to fine-tune the chemical and physical properties of the pyrimidine ring through the introduction of various substituents makes it a privileged structure in drug discovery and materials science. ontosight.airesearchgate.net

Rationale for Focused Investigation of 5-Propyl-2-pyrimidinamine

The specific focus on this compound stems from its potential as a valuable building block in the synthesis of more complex and potentially bioactive molecules. The presence of both a propyl group at the 5-position and an amino group at the 2-position offers distinct points for chemical modification. The propyl group can influence the molecule's lipophilicity, potentially affecting its interaction with biological membranes and hydrophobic pockets of target proteins. The amino group serves as a key functional handle for further synthetic transformations, allowing for the construction of larger, more intricate molecular architectures.

While direct, extensive research on this compound itself is not widely published, the study of analogous structures provides a strong rationale for its investigation. For instance, the exploration of various N-alkyl and substituted pyrimidine-4-carboxamides has demonstrated that the nature of the alkyl substituent can significantly impact biological activity. acs.org This highlights the importance of systematically studying derivatives like this compound to understand structure-activity relationships.

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into this compound is to elucidate its fundamental chemical properties and explore its utility as a synthetic intermediate. Key areas of investigation would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes detailed characterization using modern analytical techniques such as NMR spectroscopy and mass spectrometry.

Reaction Chemistry: Investigating the reactivity of the amino group and the pyrimidine ring to understand the scope of possible chemical transformations.

Exploration of Derivatives: Synthesizing a library of derivatives by modifying the amino group and exploring further substitutions on the pyrimidine ring.

Preliminary Biological Screening: Evaluating the synthesized compounds for a range of biological activities to identify potential lead compounds for further development.

The ultimate goal of such academic inquiry is to expand the chemical toolbox available to medicinal chemists and material scientists, potentially leading to the discovery of novel compounds with valuable therapeutic or material properties.

Structure

3D Structure

Properties

CAS No. |

39268-72-9 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-propylpyrimidin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-2-3-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) |

InChI Key |

AVXTYOZWVVRXLU-UHFFFAOYSA-N |

SMILES |

CCCC1=CN=C(N=C1)N |

Canonical SMILES |

CCCC1=CN=C(N=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Mechanisms of Pyrimidinamines

The pyrimidine (B1678525) ring's electron-deficient (π-deficient) nature, a consequence of the two electronegative nitrogen atoms, is the primary determinant of its reactivity. wikipedia.orgbhu.ac.in This property makes the ring susceptible to nucleophilic attack while generally impeding electrophilic substitution, a reactivity pattern that is the inverse of electron-rich aromatic systems like benzene. wikipedia.org

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for pyrimidines, particularly at the C2, C4, and C6 positions, which are the most electron-deficient due to their proximity to the ring nitrogens. wikipedia.orgbhu.ac.in The reaction typically proceeds through an addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

The process begins with the attack of a nucleophile on one of the activated carbon atoms (C2, C4, or C6), breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer complex. youtube.comyoutube.com The negative charge in this intermediate is effectively delocalized over the electronegative nitrogen atoms, which stabilizes it. bhu.ac.in In the subsequent elimination step, a leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For a nucleophilic attack to be successful, a suitable leaving group must be present on the ring. While the amino group of 2-aminopyrimidine (B69317) can be displaced by chlorine, this is generally a challenging transformation. wikipedia.org In the specific case of 5-Propyl-2-pyrimidinamine, the amino group at the C2 position is a poor leaving group. However, reactions can be facilitated if a good leaving group, such as a halogen or a sulfonyl group, is present at the C4 or C6 positions. bhu.ac.inresearchgate.net For instance, the reaction of 2,4,5-trichloropyrimidine (B44654) with an amine proceeds via an SNAr mechanism, where a chlorine atom is displaced. nih.gov

Another, less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne"-like intermediate called pyrimidyne. youtube.comyoutube.com This pathway typically requires a very strong base and the absence of strong electron-withdrawing groups to stabilize an addition-elimination intermediate. youtube.com

Electrophilic Aromatic Substitution on Pyrimidine Ring Systems

Due to the pyrimidine ring's π-deficient character and the fact that the ring nitrogens are protonated under the strongly acidic conditions often required for electrophilic aromatic substitution (EAS), these reactions are generally difficult. wikipedia.orgbhu.ac.in The protonated ring is even more deactivated towards attack by an electrophile. bhu.ac.in

However, electrophilic substitution is possible, and it occurs preferentially at the C5 position. wikipedia.orgresearchgate.net This position is the least electron-deficient, being meta to both nitrogen atoms, analogous to the situation in pyridine. wikipedia.org The presence of activating, electron-donating groups (EDGs) on the ring can significantly facilitate EAS by restoring electron density to the ring. researchgate.net Common electrophilic substitution reactions observed with activated pyrimidines include nitration, halogenation, and sulfonation. wikipedia.org

In this compound, the 2-amino group acts as a powerful activating group, directing electrophiles to the C5 position. researchgate.net Since this position is already occupied by a propyl group, direct EAS would be competitive and might require harsh conditions.

Role of Functional Groups in Modulating Reactivity

The reactivity of this compound is a composite of the effects exerted by its constituent functional groups: the pyrimidine core, the 2-amino group, and the 5-propyl group.

2-Amino Group: This is a strong electron-donating group through resonance. It significantly increases the electron density of the pyrimidine ring, thereby activating it towards electrophilic attack, particularly at the C5 position. researchgate.net This activation helps to counteract the inherent electron deficiency of the pyrimidine nucleus. The amino group also increases the basicity of the molecule, although pyrimidines are generally much weaker bases than pyridine. wikipedia.orgresearchgate.net The amino group itself can undergo reactions, such as N-alkylation or acylation, and can be converted into a diazonium salt, which can then be replaced by other groups.

5-Propyl Group: As an alkyl group, the propyl substituent is a weak electron-donating group through induction. Its electronic contribution is modest compared to the 2-amino group. Its primary influence is steric; it can hinder the approach of reactants to the adjacent C4 and C6 positions, potentially influencing the regioselectivity of reactions.

| Functional Group | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (-NH2) | C2 | Strongly Electron-Donating (Resonance) | Activates the ring for electrophilic substitution (directs to C5); can participate in nucleophilic displacement under specific conditions. |

| Propyl (-CH2CH2CH3) | C5 | Weakly Electron-Donating (Inductive) | Minor activation of the ring; provides steric hindrance at adjacent C4 and C6 positions. |

| Ring Nitrogens | N1, N3 | Strongly Electron-Withdrawing (Inductive/Resonance) | Deactivates the ring towards electrophilic attack; activates C2, C4, C6 positions for nucleophilic attack. |

Identification and Characterization of Reaction Intermediates and Transition States

Understanding reaction mechanisms requires the identification and characterization of transient species like intermediates and transition states. For pyrimidine reactions, these are often studied through a combination of spectroscopic methods and computational chemistry. nih.gov

In nucleophilic aromatic substitution (SNAr) , the key reaction intermediate is the Meisenheimer complex. youtube.com This is a non-aromatic, anionic σ-complex. Its formation is often the rate-determining step of the reaction. The stability of this complex is crucial; electron-withdrawing groups that can delocalize the negative charge enhance its stability and thus accelerate the reaction. youtube.com

For electrophilic aromatic substitution , the reaction proceeds through a cationic intermediate known as an arenium ion or σ-complex. Here, the electrophile adds to the C5 position, and the resulting positive charge is delocalized across the ring, although delocalization onto the ring nitrogens is unfavorable. The stability of this intermediate determines the reaction rate. The electron-donating amino group in this compound would help to stabilize this cationic intermediate.

Computational studies have become invaluable for elucidating reaction pathways, allowing for the calculation of the energies of intermediates and transition states. nih.gov These theoretical models can help distinguish between different possible mechanisms, such as the addition-elimination versus the elimination-addition pathway in nucleophilic substitution, by comparing their activation energy barriers. nih.gov

| Reaction Type | Key Intermediate | Characteristics |

|---|---|---|

| Nucleophilic Aromatic Substitution (Addition-Elimination) | Meisenheimer Complex | Anionic, non-aromatic, tetrahedral carbon at the site of attack. Stabilized by electron-withdrawing groups. |

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Cationic, non-aromatic. Stabilized by electron-donating groups. |

| Nucleophilic Aromatic Substitution (Elimination-Addition) | Pyrimidyne | Neutral, highly strained, contains a formal triple bond in the ring. Highly reactive. |

Kinetic and Thermodynamic Aspects of Pyrimidine Reactions

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. Kinetic control refers to the product that is formed fastest (lowest activation energy), whereas thermodynamic control refers to the most stable product that is formed under equilibrium conditions.

In the context of pyrimidine reactions, these principles determine product distribution. For example, in substitutions on a pyrimidine ring with multiple potential leaving groups, the kinetically favored product will result from the displacement of the group at the most electrophilic position (e.g., C4/C6 over C2), assuming similar leaving group abilities. The thermodynamically favored product will be the most stable isomer.

Kinetic studies, including the measurement of reaction rates and the determination of kinetic isotope effects, provide insight into the rate-determining step of a reaction mechanism. queensu.ca For the SNAr mechanism, the formation of the Meisenheimer complex is typically the rate-limiting step. Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups, will increase the reaction rate. youtube.com

Thermodynamic data, such as reaction enthalpies and free energies, can be determined experimentally or through computational chemistry. nih.govacs.org These values help to predict the feasibility of a reaction and the position of equilibrium. For instance, the relative stability of different substituted pyrimidine isomers can be calculated to predict the major product under thermodynamic control. The stability of pyrimidine heteroduplexes has been shown to be affected by their purine (B94841) or pyrimidine content, which influences hybridization thermodynamics. nih.gov

Theoretical and Computational Studies of 5 Propyl 2 Pyrimidinamine

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, offering insights into their distribution and energy levels. fiveable.mewikipedia.org This framework is fundamental to understanding the electronic properties and chemical reactivity of molecules like 5-Propyl-2-pyrimidinamine.

Frontier Molecular Orbital (FMO) theory is a key component of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.comfiveable.me The interaction between these frontier orbitals is crucial for predicting how a molecule will react with other species. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wikipedia.org The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within a molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for Aminopyrimidine Derivatives This table presents representative data calculated for aminopyrimidine derivatives to illustrate the typical values obtained from quantum chemical calculations. Specific experimental or calculated values for this compound were not available in the searched literature.

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.15 | ELUMO - EHOMO, indicates chemical stability |

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactivity. mdpi.comnih.gov An MEP map illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

These maps are useful for identifying the likely sites for electrophilic and nucleophilic attacks. researchgate.net

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to attack by electrophiles. In this compound, these regions would be expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group due to their lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophiles. For this molecule, positive potentials are typically found around the hydrogen atoms, particularly those of the amino group.

The MEP analysis provides a visual representation of the charge landscape of the molecule, which is crucial for understanding intermolecular interactions, such as hydrogen bonding and molecular recognition patterns. mdpi.comnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. dergipark.org.trresearchgate.net It has proven to be a reliable approach for studying the properties of pyrimidine derivatives and other organic compounds. dergipark.org.trsamipubco.com

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov Using DFT methods, researchers can calculate the equilibrium geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com This process is essential for obtaining a realistic molecular structure for further computational analysis. nih.gov

Conformational analysis, a part of this optimization, involves exploring the different spatial arrangements of the molecule, particularly concerning the rotation of the propyl group, to identify the lowest-energy conformer.

Table 2: Representative Optimized Geometric Parameters for a Pyrimidine Ring Structure This table provides typical bond length and angle values for a substituted pyrimidine ring, as would be determined by DFT calculations. These are not specific measured values for this compound.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-N (in ring) | ~1.34 Å researchgate.net |

| Bond Length | C-C (in ring) | ~1.39 Å |

| Bond Length | C-N (exocyclic amine) | ~1.36 Å |

| Bond Angle | N-C-N (in ring) | ~127° |

| Bond Angle | C-N-C (in ring) | ~116° |

DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

By comparing the computed vibrational spectrum with the experimental one, a deeper understanding of the molecular structure and bonding can be achieved. This correlation helps to confirm the identity and purity of the synthesized compound and provides insights into the nature of its chemical bonds. For this compound, this would involve identifying characteristic frequencies for N-H stretching of the amino group, C-H stretching of the propyl group and the ring, and the various stretching and deformation modes of the pyrimidine ring itself. researchgate.net

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies This table demonstrates how theoretical vibrational frequencies are matched with experimental data for key functional groups. The values are representative and not specific to this compound.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Asymmetric Stretch | 3550 | 3500 |

| N-H Symmetric Stretch | 3450 | 3410 |

| C-H Aromatic Stretch | 3100 | 3080 |

| C-H Aliphatic Stretch | 2960 | 2955 |

| C=N Ring Stretch | 1610 | 1595 |

| C-N Stretch | 1350 | 1340 |

Molecular Modeling and Interaction Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For a compound like this compound, molecular modeling, particularly molecular docking, can be employed to investigate its potential interactions with biological targets such as proteins or enzymes. nih.govmdpi.com

In a typical molecular docking study, the optimized 3D structure of the ligand (this compound) is placed into the binding site of a receptor protein. mdpi.com Algorithms then calculate the most likely binding poses and estimate the strength of the interaction, often expressed as a binding energy or docking score.

The analysis of these interactions focuses on identifying key non-covalent bonds:

Hydrogen Bonds: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The nonpolar propyl group can engage in hydrophobic interactions with corresponding nonpolar residues in the binding pocket of a protein.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

Such studies are crucial in fields like drug discovery for understanding how a molecule might bind to a biological target and for designing new molecules with improved affinity and selectivity. nih.govmdpi.com

Theoretical Ligand-Target Binding Mode Prediction (structural basis of interaction)

Predicting the interaction between a small molecule like this compound and its biological target is a cornerstone of computational drug design. While specific crystallographic data for this compound may be limited, molecular docking simulations provide valuable insights into its potential binding modes. These simulations place the ligand into the binding site of a target protein, predicting the preferred orientation and conformation, and scoring the interaction based on factors like electrostatic complementarity and hydrophobic contacts.

For 2-aminopyrimidine (B69317) derivatives, the structural basis of interaction typically involves key hydrogen bonds and hydrophobic interactions. The 2-amino group is a potent hydrogen bond donor, and the pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors. In the case of this compound, the exocyclic amino group at the C2 position is predicted to form crucial hydrogen bonds with amino acid residues in the active site of a target protein, such as the backbone carbonyls or specific side chains (e.g., aspartate, glutamate). For instance, in studies of substituted 2-aminopyrimidines with the acetylcholine binding protein, the N2 atom of the ligand has been observed to form polar contacts with the hydroxyl group of tyrosine residues.

A hypothetical representation of these interactions is detailed in the table below:

| Interaction Type | Potential Interacting Residues (Examples) | Contributing Moiety of this compound |

| Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine (side chain carboxyl/hydroxyl), Backbone Carbonyl | 2-Amino group |

| Hydrogen Bond Acceptor | Asparagine, Glutamine (side chain amide), Serine, Threonine (side chain hydroxyl) | Pyrimidine ring nitrogens |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | 5-Propyl group, Pyrimidine ring face |

| van der Waals Contacts | General active site residues | Entire molecule |

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical descriptors and correlations)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties. For a compound like this compound, a QSAR model would aim to correlate its structural features with a specific biological endpoint.

Key Theoretical Descriptors for this compound in QSAR:

Electronic Descriptors: These describe the electronic properties of the molecule. The electron-donating nature of the 2-amino group and the weakly electron-donating propyl group influence the electron density of the pyrimidine ring. Descriptors such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy might correlate with increased reactivity or specific types of interactions.

Steric Descriptors: These quantify the size and shape of the molecule. The propyl group at the C5 position significantly impacts the steric profile. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., Taft steric parameters) would be important. The length and branching of the alkyl chain at this position are often correlated with activity, where an optimal size is required to fit into a specific binding pocket.

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which is critical for membrane permeability and binding to hydrophobic pockets. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). The propyl group would substantially increase the logP value of this compound compared to unsubstituted 2-aminopyrimidine, which would likely have a strong correlation with its biological activity.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching. Indices like the Wiener index and Kier & Hall connectivity indices can capture subtle structural differences that influence activity.

A hypothetical QSAR equation for a series of 2-amino-5-alkylpyrimidines might take the form:

pIC50 = c0 + c1(logP) - c2(Molar Volume) + c3*(HOMO-LUMO gap)

In this equation, a positive correlation with logP would suggest the importance of hydrophobic interactions, while a negative correlation with Molar Volume might indicate a steric limit within the binding site. A positive correlation with the HOMO-LUMO gap could imply that greater chemical stability is favorable for activity.

Below is a table of hypothetical calculated descriptors for this compound that would be used in a QSAR study:

| Descriptor Class | Descriptor Name | Hypothetical Value | Potential Correlation with Activity |

| Electronic | HOMO Energy | -6.5 eV | Positive or Negative |

| Electronic | LUMO Energy | 1.2 eV | Positive or Negative |

| Electronic | Dipole Moment | 2.5 D | Non-linear |

| Steric | Molecular Weight | 137.19 g/mol | Negative (if steric hindrance is an issue) |

| Steric | Molar Volume | 130 ų | Negative |

| Hydrophobic | logP | 1.8 | Positive (up to an optimal value) |

| Topological | Wiener Index | 150 | Positive or Negative |

Molecular Dynamics Simulations for Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a ligand-protein complex involving this compound, MD simulations can provide detailed insights into the stability of the binding and the conformational dynamics of both the ligand and the protein.

An MD simulation begins with the initial docked pose of this compound in the target's active site. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a specific time period, typically in the nanosecond to microsecond range.

Assessing Complex Stability:

A key output of an MD simulation is the trajectory of the complex over time. The stability of the this compound-protein complex can be assessed by analyzing several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the 2-amino group of the ligand and the protein can be tracked. Stable hydrogen bonds throughout the simulation are a strong indicator of a stable binding mode.

Interaction Energy Calculations: The van der Waals and electrostatic interaction energies between the ligand and the protein can be calculated to quantify the strength of the binding.

Conformational Dynamics:

MD simulations also reveal the flexibility and conformational changes of the ligand and protein upon binding.

Ligand Conformation: The simulation can show how the flexible propyl chain of this compound explores different conformations within the hydrophobic pocket. This can reveal the most energetically favorable orientation of this group.

Protein Flexibility: The simulation can highlight which parts of the protein become more or less flexible upon ligand binding. For example, loops in the active site may close over the ligand to secure it, which would be observed as a decrease in their Root Mean Square Fluctuation (RMSF).

The insights gained from MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-protein interaction, which is something static docking models cannot provide.

Aromaticity and Stability Assessments

The aromaticity of the pyrimidine ring in this compound is a key determinant of its chemical properties and stability. Aromaticity is a concept used to describe the increased stability of a cyclic, planar molecule with a continuous system of delocalized π-electrons. The aromatic character of the pyrimidine ring in this compound is influenced by the electronic effects of its substituents: the electron-donating amino group at the C2 position and the alkyl propyl group at the C5 position.

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to quantify the aromaticity of such molecules. Several indices are used for this purpose:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of the ring. A large negative NICS value is indicative of significant diatropic ring currents, a hallmark of aromaticity.

The 2-amino group, being a strong π-electron donor, is expected to increase the electron density in the pyrimidine ring through resonance. This increased electron delocalization generally leads to an enhancement of the ring's aromatic character. Conversely, studies on substituted pyrimidines have shown that substitution, in general, can lead to a decrease in aromatic stabilization energy, suggesting that the parent pyrimidine ring is highly aromatic and perturbations can destabilize it. rsc.org

Predicted Effects of Substituents on Aromaticity and Stability:

| Substituent | Position | Electronic Effect | Predicted Impact on Aromaticity | Predicted Impact on Stability |

| Amino | 2 | Strong π-donor (resonance), σ-acceptor (inductive) | Increase in π-electron delocalization, potentially increasing HOMA and making NICS more negative. | Increased resonance stabilization. |

| Propyl | 5 | Weak σ-donor (inductive) | Minor perturbation of the π-system. May slightly decrease aromaticity compared to the unsubstituted ring. | Increased thermodynamic stability due to hyperconjugation. |

Advanced Analytical Methodologies in 5 Propyl 2 Pyrimidinamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 5-Propyl-2-pyrimidinamine. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁵N), allowing for the precise mapping of the molecular framework and the study of dynamic processes.

Advanced 1D and 2D NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the types and numbers of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring, the protons of the propyl chain, and the amine (-NH₂) protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom in the pyrimidine ring and the propyl substituent.

Two-dimensional (2D) NMR techniques are employed to overcome the limitations of 1D NMR, especially in complex molecules where signal overlap can occur. sdsu.edu These methods reveal correlations between different nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons of the propyl chain (CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. epfl.chlibretexts.org It is essential for assigning each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C atoms, typically over two to four bonds. sdsu.eduepfl.ch It is critical for establishing the connectivity between different parts of the molecule, such as linking the propyl group to the pyrimidine ring at the C5 position and identifying quaternary carbons.

Based on the analysis of related pyrimidine structures, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. researchgate.netresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4/H6 | ~8.2 | ~158.0 |

| C2 | - | ~163.0 |

| C5 | - | ~115.0 |

| NH₂ | ~5.1-5.3 | - |

| Propyl-CH₂ (α) | ~2.4 | ~32.0 |

| Propyl-CH₂ (β) | ~1.6 | ~22.0 |

| Propyl-CH₃ (γ) | ~0.9 | ~13.5 |

Isotopic Labeling Studies (e.g., ¹⁵N NMR)

Isotopic labeling, particularly with ¹⁵N, is a powerful technique for enhancing NMR studies of nitrogen-containing heterocycles like this compound. nih.govnih.govresearchgate.net Since the natural abundance of the NMR-active ¹⁵N isotope is very low (0.37%), selective enrichment is often necessary to obtain high-quality ¹⁵N NMR spectra in a reasonable timeframe.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the molecule. researchgate.net For this compound, this includes the two ring nitrogens (N1 and N3) and the exocyclic amino nitrogen. The chemical shifts of these nitrogen atoms are highly sensitive to factors such as protonation, hydrogen bonding, and substituent effects. mdpi.comnih.gov Studies on aminopyrimidines have shown that protonation at a ring nitrogen leads to a significant upfield shift in its ¹⁵N resonance. This makes ¹⁵N NMR an excellent tool for determining pKa values and studying acid-base chemistry.

Furthermore, ¹H-¹⁵N correlation experiments, such as ¹H-¹⁵N HMBC, can be used to assign proton and carbon signals unambiguously by correlating them to the labeled nitrogen atoms. researchgate.net This is particularly useful for confirming the site of substitution and for studying intermolecular interactions.

| Nitrogen Atom | Predicted ¹⁵N Chemical Shift (ppm, referenced to CH₃NO₂) |

| N1/N3 | ~120-140 |

| NH₂ | ~ -300 to -320 |

Mass Spectrometry (MS) for Reaction Pathway and Compound Characterization

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of this compound, confirm its elemental composition, and elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.commeasurlabs.comresearchgate.net This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com For this compound (C₇H₁₁N₃), the expected exact mass can be calculated and compared with the experimental value to confirm its identity with high confidence. HRMS is also invaluable for identifying unknown byproducts in a reaction mixture or for characterizing metabolites in biological studies. nih.gov

The fragmentation patterns observed in HRMS provide structural information. The molecular ion (M⁺) of this compound would likely undergo characteristic cleavages. A common fragmentation pathway for alkyl-substituted aromatic rings is the loss of an alkyl radical via benzylic cleavage. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable cation. Other potential fragmentations include the characteristic cleavages of the pyrimidine ring itself. acs.orgsphinxsai.comresearchgate.net

| Ion/Fragment | Predicted m/z | Description |

| [C₇H₁₁N₃]⁺˙ | 137.095 | Molecular Ion (M⁺˙) |

| [M - C₂H₅]⁺ | 108.066 | Loss of an ethyl radical from the propyl group |

| [C₄H₄N₂]⁺˙ | 80.037 | Pyrimidine ring fragment after loss of substituents |

| [C₅H₆N₃]⁺ | 108.056 | Fragment from cleavage within the propyl chain |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov This hybrid technique is ideal for analyzing this compound in complex matrices, such as reaction mixtures or biological samples. nih.gov The LC system separates the components of the mixture based on their physicochemical properties (e.g., polarity), and the MS detector then provides mass information for each eluting component. plos.org

Different LC methods, such as reversed-phase chromatography, can be optimized for the separation of pyrimidine derivatives. researchgate.net When coupled with a mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap, LC-MS allows for both the quantification and identification of the target compound. creative-proteomics.com Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, making it a powerful tool for trace analysis. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). tsijournals.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring and the alkyl chain, C=N and C=C stretching vibrations of the pyrimidine ring, and N-H bending vibrations. ijirset.comchemicalbook.comnih.gov

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. researchgate.net While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. acs.org Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice-versa. For this compound, the symmetric ring breathing mode of the pyrimidine ring is typically a strong and characteristic band in the Raman spectrum. researchgate.nethacettepe.edu.tracs.org

Analysis of the vibrational spectra of 2-aminopyrimidine (B69317) and related compounds allows for the assignment of the expected vibrational frequencies for this compound. tsijournals.comnih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 | Weak/Inactive |

| N-H Stretch (symmetric) | ~3320 | Weak/Inactive |

| C-H Stretch (aromatic) | ~3050 | ~3050 |

| C-H Stretch (aliphatic) | ~2960, 2870 | ~2960, 2870 |

| N-H Scissoring/Bending | ~1650 | ~1650 |

| C=N, C=C Ring Stretch | ~1550-1600 | ~1550-1600 |

| Ring Breathing Mode | Weak/Inactive | ~990 |

| C-N Stretch | ~1330 | ~1330 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise atomic and molecular structure of a crystalline solid. researchgate.net For this compound, this method provides unambiguous proof of its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com

The fundamental principle lies in Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes. researchgate.net By systematically rotating the crystal and collecting diffraction data, a three-dimensional map of electron density within the unit cell is generated. This map is then interpreted to build an atomic model of the molecule.

In the study of pyrimidine derivatives, X-ray crystallography confirms the planarity of the pyrimidine ring and reveals the orientation of the propyl and amine substituents. iucr.orgmdpi.com It also elucidates the hydrogen-bonding networks and other non-covalent interactions that dictate the crystal packing arrangement. mdpi.com This information is vital for structure-activity relationship (SAR) studies and for understanding the compound's physical properties. While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a related substituted pyrimidine derivative to illustrate the typical parameters obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H11N3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| β (°) | 98.62 |

| Volume (Å3) | 900.1 |

| Z (Molecules/Unit Cell) | 4 |

Spectroscopic Analysis in Acid-Base Equilibrium Studies (e.g., pKa determination for protonation states)

The determination of the acid dissociation constant (pKa) is fundamental to understanding the ionization state of this compound at different pH values, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. ijper.org Spectroscopic methods, particularly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for measuring pKa values. nih.govnih.govresearchgate.net

These techniques exploit the changes in the electronic environment of the molecule upon protonation or deprotonation. The 2-aminopyrimidine moiety contains basic nitrogen atoms that can accept a proton. The protonation state changes as a function of pH, and this change can be monitored spectroscopically.

In UV-Vis spectrophotometry, the absorbance spectrum of the compound is recorded in a series of buffer solutions with varying pH. ijper.org The protonated and neutral forms of the molecule will have distinct chromophores and thus different absorption maxima (λmax). nih.gov By plotting the absorbance at a specific wavelength against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa of the ionizable group. nih.govresearchgate.net

Similarly, ¹H NMR spectroscopy can be used to determine pKa values. mdpi.com The chemical shifts of protons adjacent to the nitrogen atoms in the pyrimidine ring are sensitive to the protonation state. nih.govresearchgate.net As the pH of the solution (typically in D₂O) is varied, the chemical shifts of these protons will change. Plotting the chemical shift (δ) versus pH yields a titration curve, from which the pKa can be accurately determined at the midpoint of the transition. researchgate.netmdpi.com

| pH | Absorbance at λmax (Arbitrary Units) |

|---|---|

| 2.0 | 0.852 |

| 3.0 | 0.835 |

| 3.5 | 0.760 |

| 4.0 | 0.595 |

| 4.5 | 0.430 |

| 5.0 | 0.348 |

| 6.0 | 0.330 |

Illustrative data showing the change in absorbance with pH for a 2-aminopyrimidine derivative, used to determine the pKa value (inflection point ~pH 4.0).

Chromatographic Separations for Research Sample Purification and Analysis (e.g., HPLC, UPLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound in research settings. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for this purpose due to their high resolution, speed, and sensitivity. researchgate.netresearchgate.net

These techniques are typically performed in a reversed-phase mode, where the stationary phase is nonpolar (e.g., C8 or C18 silica gel) and the mobile phase is a more polar mixture, commonly consisting of water and an organic solvent like acetonitrile or methanol. researchgate.net The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, the retention time is influenced by its relative hydrophobicity; the propyl group increases its affinity for the nonpolar stationary phase.

UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (<2 µm), which operates at higher pressures. nih.gov This results in significantly faster analysis times, improved resolution, and greater peak capacity, making it ideal for high-throughput analysis and the separation of complex mixtures. nih.govresearchgate.net

For both HPLC and UPLC, method development involves optimizing parameters such as the column chemistry, mobile phase composition (including pH and additives like formic acid for mass spectrometry compatibility), flow rate, and column temperature to achieve the desired separation and peak shape. helixchrom.comcmes.org These methods are used to assess the purity of synthesized this compound, isolate it from reaction byproducts, and quantify it in various matrices.

| Parameter | Condition |

|---|---|

| Instrument | UPLC System |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

Example UPLC conditions for the analysis of this compound.

Applications of 5 Propyl 2 Pyrimidinamine in Chemical Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

While direct and extensive literature specifically detailing the use of 5-Propyl-2-pyrimidinamine as a key synthetic intermediate in the construction of a wide array of complex molecules is not abundant, the well-established reactivity of the 2-aminopyrimidine (B69317) scaffold strongly suggests its potential in this capacity. The amino group can be readily functionalized or transformed, and the pyrimidine (B1678525) ring can participate in various substitution and coupling reactions, making it a versatile handle for molecular elaboration.

The strategic importance of the 2-aminopyrimidine moiety is evident in the synthesis of numerous biologically active compounds. For instance, various substituted 2-aminopyrimidines serve as crucial intermediates in the preparation of kinase inhibitors and other pharmaceuticals. The propyl group at the 5-position of this compound can influence the molecule's lipophilicity and steric interactions, potentially offering advantages in modulating the pharmacokinetic and pharmacodynamic properties of the final complex molecules.

Although specific examples are not extensively documented in readily available literature, the synthetic utility of analogous 2-aminopyrimidine derivatives allows for extrapolation of its potential applications. The amino group can undergo reactions such as acylation, alkylation, and arylation to introduce diverse substituents. Furthermore, the pyrimidine ring itself can be subject to transformations, including nucleophilic aromatic substitution at halogenated positions (if introduced) or metal-catalyzed cross-coupling reactions, to build more complex molecular frameworks. The inherent reactivity of this compound, therefore, earmarks it as a promising, albeit currently underutilized, intermediate for the synthesis of intricate molecular targets.

Utilization as a Building Block for Diverse Heterocyclic Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, and 2-aminopyrimidines are well-established precursors for such structures. The presence of an amino group ortho to a ring nitrogen in this compound provides a reactive site for cyclocondensation reactions with a variety of bifunctional reagents, leading to the formation of fused pyrimidine derivatives.

One of the most common applications of 2-aminopyrimidines is in the synthesis of pyrimido[1,2-a]pyrimidines . These bicyclic systems are readily accessible through the reaction of 2-aminopyrimidines with β-ketoesters or 1,3-dicarbonyl compounds. The initial condensation of the amino group with one of the carbonyl functionalities, followed by intramolecular cyclization and dehydration, affords the fused ring system. While specific examples utilizing this compound are not explicitly detailed in the literature, the general applicability of this reaction to a wide range of substituted 2-aminopyrimidines suggests that it would be a viable substrate.

The following table summarizes the potential fused heterocyclic systems that could be synthesized from this compound based on the known reactivity of the 2-aminopyrimidine scaffold.

| Reagent Class | Potential Fused Heterocyclic System |

| β-Ketoesters | Pyrimido[1,2-a]pyrimidin-ones |

| 1,3-Diketones | Pyrimido[1,2-a]pyrimidines |

| α-Haloketones | Imidazo[1,2-a]pyrimidines |

| α,β-Unsaturated Carbonyls | Dihydropyrimido[1,2-a]pyrimidines |

Involvement in Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step, adhering to the principles of atom economy and green chemistry. Aminopyrimidines are recognized as valuable components in various MCRs for the synthesis of diverse heterocyclic scaffolds. benthamdirect.com

While specific literature detailing the participation of this compound in MCRs is scarce, the reactivity of the 2-aminopyrimidine core suggests its potential in well-established MCRs such as the Biginelli and Hantzsch-type reactions, or variations thereof. In these reactions, the aminopyrimidine could act as the nitrogen-containing component, reacting with an aldehyde and a β-dicarbonyl compound to generate complex dihydropyrimidine-fused systems or other related scaffolds.

The general reactivity of aminopyrimidines in MCRs has been reviewed, showcasing their ability to participate in the formation of both fused and non-fused heterocyclic products. benthamdirect.com The nucleophilic character of the exocyclic amino group and the ring nitrogen atoms allows for a variety of reaction pathways, leading to a diverse range of molecular architectures. The presence of the propyl group in this compound would introduce a lipophilic substituent into the final MCR product, which could be advantageous for modulating biological activity.

The potential involvement of this compound in MCRs represents a promising avenue for the rapid generation of libraries of complex and diverse molecules for screening in drug discovery and materials science. Further research is needed to explore and document the specific reactivity of this compound in various MCR settings.

Precursor to Chemically Diverse Scaffolds for Further Exploration

Building upon its role as a synthetic intermediate and a building block for fused heterocycles, this compound can serve as a precursor to a wide array of chemically diverse scaffolds. The initial transformations of the aminopyrimidine core can lead to new molecular frameworks that can be further elaborated to generate libraries of related compounds for structure-activity relationship (SAR) studies.

For instance, the synthesis of fused systems like pyrimido[1,2-a]pyrimidines from this compound would generate a new scaffold with multiple points for further diversification. The propyl group would be one point of inherent diversity, and subsequent reactions on the newly formed ring or the existing pyrimidine ring could introduce a wide range of functional groups.

Moreover, the amino group of this compound can be transformed into other functional groups, such as a hydroxyl group via diazotization followed by hydrolysis, or a halogen via a Sandmeyer-type reaction. These new functionalities would open up different avenues for chemical modification, allowing for the generation of a diverse set of scaffolds from a single starting material. This approach is central to modern medicinal chemistry, where the exploration of chemical space around a core scaffold is crucial for the identification of new drug candidates.

The potential of this compound as a precursor to diverse scaffolds is summarized in the following table, which outlines potential transformations and the resulting scaffold types.

| Transformation | Resulting Scaffold Type | Potential for Further Diversification |

| Cyclocondensation | Fused Pyrimidines (e.g., Pyrimido[1,2-a]pyrimidines) | Substitution on the newly formed ring, modification of the propyl group. |

| Diazotization/Substitution | Substituted 2-Hydroxypyrimidines, 2-Halopyrimidines | Nucleophilic substitution, cross-coupling reactions at the 2-position. |

| N-Functionalization | N-Substituted 2-aminopyrimidines | Variation of the N-substituent, further reactions on the pyrimidine ring. |

Potential as a Ligand in Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination to metal ions. The coordination chemistry of 2-aminopyrimidine and its derivatives has been a subject of interest, with studies demonstrating their ability to form stable complexes with various transition metals. tandfonline.com

The coordination can occur through one or both of the ring nitrogen atoms and/or the amino group, leading to the formation of mononuclear or polynuclear metal complexes with diverse structural and electronic properties. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.

While there is no specific literature found detailing the coordination chemistry of this compound, the established behavior of other 2-aminopyrimidine derivatives provides a strong basis for its potential in this area. For example, studies on other 2-aminopyrimidines have shown their ability to act as bridging ligands, forming polymeric coordination networks. tandfonline.com The presence of the propyl group in this compound could influence the packing of these coordination polymers in the solid state and modify the electronic properties of the resulting metal complexes.

The potential applications of such metal complexes could range from catalysis and materials science to biological systems, where metal complexes of heterocyclic ligands are known to exhibit a wide range of activities. The exploration of the coordination chemistry of this compound represents an open area for future research.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Pyrimidinamines

The synthesis of pyrimidinamines is a mature field, yet there is a continuous drive for more efficient, cost-effective, and environmentally benign methods. Future research could focus on:

Catalytic Systems: Exploring novel transition-metal catalysts (e.g., palladium, copper, iridium) for cross-coupling reactions to introduce the propyl group at the 5-position of the pyrimidine (B1678525) ring with high regioselectivity. Iridium-catalyzed multicomponent synthesis from readily available starting materials like alcohols presents a particularly sustainable and innovative approach.

Green Chemistry Approaches: Investigating solvent-free reactions, microwave-assisted synthesis, and the use of bio-based solvents to reduce the environmental impact of synthetic processes. These methods often lead to shorter reaction times and higher yields.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of 5-Propyl-2-pyrimidinamine could offer advantages in terms of safety, scalability, and product consistency.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For this compound, these technologies can be applied to:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of this compound and its derivatives.

De Novo Design: Employing generative AI models to design novel pyrimidinamine derivatives with optimized properties, such as enhanced target binding affinity or improved metabolic stability.

Reaction Optimization: Using machine learning algorithms to optimize reaction conditions for the synthesis of this compound, leading to improved yields and reduced by-product formation.

Exploration of Untapped Reactivity Profiles and Reaction Discovery

A deeper understanding of the reactivity of this compound is crucial for its application. Future studies could investigate:

C-H Functionalization: Exploring direct C-H activation at various positions on the pyrimidine ring and the propyl substituent to enable the synthesis of more complex derivatives without the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to access novel transformations and functionalizations of the pyrimidine core under mild conditions.

Enzymatic Catalysis: Employing enzymes to perform selective modifications on the this compound scaffold, offering a green and highly specific synthetic tool.

Advancements in Computational Methodologies for Predictive Chemistry

Computational chemistry provides invaluable insights into molecular properties and reactivity. For this compound, advanced computational methods can be used for:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other high-level computational methods to accurately predict spectroscopic properties (NMR, IR), electronic structure, and reaction mechanisms.

Molecular Dynamics Simulations: Simulating the interaction of this compound with potential biological targets to understand binding modes and predict binding affinities.

Toxicity Prediction: Employing computational toxicology models to predict potential adverse effects of this compound and its metabolites, guiding safer chemical design.

Interdisciplinary Research Opportunities within Chemical Sciences

The full potential of this compound can be realized through collaborations across different scientific disciplines:

Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents targeting a range of diseases.

Materials Science: Exploring its use in the design of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Chemical Biology: Developing chemical probes based on the this compound structure to study biological processes.

Q & A

Q. What are the common synthetic routes for 5-Propyl-2-pyrimidinamine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between substituted pyrimidinamines and aldehydes or through nucleophilic substitution on halogenated pyrimidine precursors. For example, 5-substituted pyridin-2-amine derivatives can be synthesized by reacting pyridyl-2-amines with aromatic aldehydes under reflux in ethanol, followed by purification via column chromatography . Reaction conditions such as solvent polarity, temperature, and catalyst choice significantly impact yield. Optimizing stoichiometry and using anhydrous conditions can mitigate side reactions like hydrolysis or dimerization.

Q. What analytical techniques are used to characterize this compound, and how are spectral data interpreted?

Characterization involves 1H/13C NMR (to confirm proton environments and carbon frameworks), FT-IR (to identify amine and aromatic C-H/N-H stretches), and elemental analysis (to verify purity and molecular formula). Mass spectrometry (MS) provides molecular ion peaks for confirmation. For example, in NMR, the propyl chain’s protons appear as a triplet (δ ~0.9–1.0 ppm for CH3), a sextet (δ ~1.4–1.6 ppm for CH2), and a triplet (δ ~2.3–2.5 ppm for CH2 adjacent to the pyrimidine ring) .

Q. What in vitro assays are used to assess the antibacterial activity of this compound derivatives?

Standard assays include minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Zone-of-inhibition disc diffusion methods and time-kill kinetics studies are also employed. Activity correlates with lipophilicity (Log P) and steric parameters (e.g., molar refractivity, SMR), as shown in QSAR models .

Q. What safety precautions are required when handling this compound?

Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment away from oxidizers. Dispose of waste via approved hazardous chemical protocols. Refer to safety data sheets (SDS) for toxicity profiles and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for this compound, such as inconsistent bioactivity results?

Contradictions may arise from impurities, assay variability, or unaccounted steric/electronic effects. Address this by:

- Cross-validating results using orthogonal assays (e.g., MIC vs. time-kill studies).

- Performing error analysis (e.g., %RSD in triplicate experiments).

- Revisiting QSAR models to identify overlooked parameters (e.g., dipole moments, H-bonding capacity) .

Q. What strategies optimize the synthesis of this compound for improved scalability?

Strategies include:

- Catalyst screening (e.g., Pd/C for hydrogenation steps).

- Solvent optimization (e.g., switching from ethanol to DMF for higher solubility).

- Flow chemistry to enhance reaction control and reduce purification steps .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

SAR analysis identifies critical substituents. For example:

- Electron-withdrawing groups (e.g., -NO2) at the 5-position enhance antibacterial activity by increasing membrane permeability.

- Bulkier substituents reduce activity due to steric hindrance. Use molecular docking to predict binding affinity to bacterial targets (e.g., dihydrofolate reductase) .

Q. How can computational methods validate experimental findings for this compound?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.

- Molecular Dynamics (MD) simulations model interactions with biological membranes or proteins.

- QSAR+ models integrate 3D descriptors (e.g., CoMFA, CoMSIA) to refine bioactivity predictions .

Q. What methodologies ensure reproducibility in biological assays for this compound?

- Standardize assay protocols (e.g., CLSI guidelines for MIC testing).

- Use internal controls (e.g., ciprofloxacin as a positive control in antibacterial assays).

- Validate compound purity via HPLC-UV (>95% purity threshold) .

Q. How do steric and electronic parameters in QSAR models influence the antibacterial activity of this compound derivatives?

QSAR equations reveal that Log P (lipophilicity) and SMR (steric effects) are critical. Higher Log P improves membrane penetration but may reduce solubility. Optimal SMR values (~2.5–3.0) balance target binding and molecular rigidity. Use MOE software to compute descriptors and validate models with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.